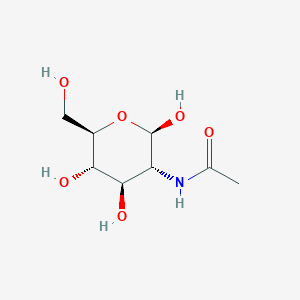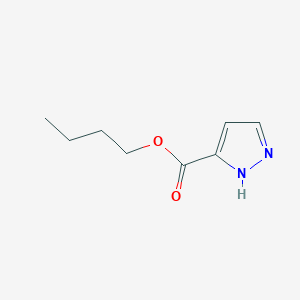
4-Chloro-3',4'-dimethoxybenzophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chloro-3',4'-dimethoxybenzophenone and related compounds involves several key steps, including the use of high-performance liquid chromatography (HPLC) for quantitative and qualitative analysis. Studies have established methods using a YWG C18 liquid phase chromatography column and UV detection, achieving high accuracy and recovery rates (Li Hong-jin, 2007) (Zhou Qi-fang, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-3',4'-dimethoxybenzophenone has been extensively studied, revealing the importance of X-ray diffraction in confirming molecular geometries. For instance, the crystal structure of related molecules has shown specific orientations and interactions at the molecular level, which significantly impact their chemical behavior and properties (Daichi Hijikata et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-3',4'-dimethoxybenzophenone include various synthesis and transformation processes. For example, the synthesis of related compounds through reactions such as palladium-catalyzed oxidative aminocarbonylation-cyclization demonstrates the compound's versatility in forming complex molecules (B. Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of 4-Chloro-3',4'-dimethoxybenzophenone, such as solubility, melting point, and crystal structure, play a crucial role in its applications and behavior in chemical reactions. Research into related compounds has provided insights into how molecular structure influences these properties, leading to a deeper understanding of the compound's characteristics and potential applications (G. Ferguson et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 4-Chloro-3',4'-dimethoxybenzophenone, are critical for its use in synthesis and material science. Studies focusing on related compounds have shed light on the electronic structure, charge distribution, and interaction with other molecules, which are vital for predicting and understanding its behavior in various chemical contexts (Nuha Wazzan et al., 2016).
Applications De Recherche Scientifique
Studying Radical Occurrences : It's used for studying the occurrence of bis-(4-methoxyphenyl)-methyl radicals in diarymethane derivatives (Nauta & Mulder, 1939).
Research on Protein Binding : The compound is involved in studies related to hydrogen abstraction and reequilibration upon protein binding (Jornet, Tormos & Miranda, 2011).
Chemical Production : It's used in chemical reactions to produce various products, such as 2-methoxy-1,4-dimethylbenzene, 2,5-di-methylphenol, and various organolithium reagents (Alonso, Barba & Yus, 1990).
Potential in Antineoplastic Agents : The compound has shown inhibitory activities in cytotoxic test systems, suggesting potential for new classes of antineoplastic agents (Chang et al., 1999).
Precursor for Polybenzoxazole : It serves as a soluble precursor for rigid-rod polybenzoxazole (Kim & Lee, 2001).
Chlorination Studies : It is a product of the 4-chlorination of electron-rich benzenoid compounds (Smith, McKeer & Taylor, 2003).
Fungal Chemistry Studies : Its synthesis from phthalides is used for studying the chemistry of fungi (Ahad et al., 1980).
Photoexcited States Research : Benzophenone derivatives, including this compound, are used in research on photoexcited states and show photoinduced phosphorescence enhancement in ethanol at 77 K (Kumasaka, Kikuchi & Yagi, 2014).
High-Performance Liquid Chromatography : It's studied for its high-performance liquid chromatographic method for quantitative and qualitative analysis (Zhou Qi-fang, 2009).
Microphotochemistry : Utilized in microphotochemistry for superior results compared to batch photoreactors in conversion rates, isolated yields, and chemoselectivities (Shvydkiv, Nolan & Oelgemöller, 2011).
Biotransformation : Bacillus sp. strain MW-1 can decolorize, detoxify, and biotransform 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole (Arora & Jain, 2012).
Electrochemical Reduction and Carboxylation : The electrochemical reduction of halogenated benzophenones in dimethylformamide leads to the formation of -hydroxyacids with high yields (Isse et al., 2002).
Oxidation to Dimeric Compounds : 2-Hydroxybenzophenones can be oxidized to dimeric compounds and substituted xanthones using lead tetraacetate and manganic acetate (Kurosawa, Sasaki & Ikeda, 1973).
Phototransformation Studies : It can be phototransformed by both direct and photoinduced processes under environmental conditions (Vialaton, Richard, Baglio & Payá-pérez, 1998).
Mesomorphic Properties : The synthesized tetraphenylethenes display hexagonal columnar mesophases and show promising mesomorphic properties (Schultz, Diele, Laschat & Nimtz, 2001).
Antitumor and Antimicrobial Activity : Compounds from Nigrospora sp. showed moderate antitumor and moderate antimicrobial activity (Xia et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLIIHAKTPXMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355386 | |
| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3',4'-dimethoxybenzophenone | |
CAS RN |
116412-83-0 | |
| Record name | (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116412-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116412830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3',4'-dimethoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)


![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)

